

An In-depth Technical Guide to 3,3-Diphenylpropionic Acid: Structure and Synthesis

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Compound of Interest

Compound Name: **3,3-Diphenylpropionic acid**

Cat. No.: **B122916**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **3,3-Diphenylpropionic acid**. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and clear data presentation.

Chemical Structure and Properties

3,3-Diphenylpropionic acid, also known as β,β -diphenylpropionic acid, is a carboxylic acid characterized by a propanoic acid backbone with two phenyl substituents on the third carbon atom.^[1] This structure imparts specific chemical and physical properties relevant to its application in organic synthesis. It is often used as a building block or intermediate in the preparation of more complex molecules, including pharmaceuticals.^{[2][3]} For instance, it is utilized in the preparation of steroid 5 α -reductase inhibitors and calpain-inhibitory peptidyl α -ketoacids and esters.^{[2][3]}

Structural and Physical Data

The key structural identifiers and physical properties of **3,3-Diphenylpropionic acid** are summarized in the table below. The compound typically appears as a white to off-white or light

yellow crystalline powder.[\[1\]](#)[\[3\]](#) It has low solubility in water but is soluble in organic solvents like ethanol and ether.[\[1\]](#)

Property	Value	Reference(s)
IUPAC Name	3,3-Diphenylpropanoic acid	[4]
Synonyms	Benzhydrylacetic acid, β- Phenylbenzenepropanoic acid	[1]
CAS Number	606-83-7	[5] [6]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1] [5] [6]
Molecular Weight	226.27 g/mol	[5] [6] [7]
Melting Point	151-154 °C	[2] [5] [8]
Appearance	White to light yellow crystalline powder	[3]
Linear Formula	(C ₆ H ₅) ₂ CHCH ₂ COOH	[5] [7]
SMILES String	OC(=O)CC(c1ccccc1)c2ccccc 2	[1] [5]
InChI Key	BZQGAPWJKAYCHR- UHFFFAOYSA-N	[1] [5]

Synthesis of 3,3-Diphenylpropionic Acid

Several synthetic routes have been established for the preparation of **3,3-Diphenylpropionic acid**. The choice of method often depends on factors such as starting material availability, desired yield, and reaction conditions. The following sections detail the most prominent synthesis pathways.

Synthesis from Cinnamic Acid and Benzene

A common and effective method for synthesizing **3,3-Diphenylpropionic acid** is through the Friedel-Crafts type reaction of cinnamic acid with benzene. This reaction can be catalyzed by

traditional Lewis acids like aluminum trichloride or by more modern catalysts such as ionic liquids.

A greener approach involves the use of an ionic liquid, such as chloro(1-methyl-3-butylimidazolium)aluminium trichloride ($[\text{bmim}] \text{Cl}/\text{AlCl}_3$), as both a catalyst and a solvent.^[9] This method offers advantages like milder reaction conditions and potential for catalyst recycling.^[9]

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IonicLiquid -> Reflux [label="Catalyst"]; Reflux -> Product [label="Yield: 81-82%"]; } } Caption:  
Synthesis of 3,3-Diphenylpropionic acid via ionic liquid catalysis.
```

- Combine 156.2 g (2.0 moles) of benzene with 65.0 g of $[\text{bmim}] \text{Cl}/\text{AlCl}_3$ ionic liquid in a suitable reaction vessel.
- Heat the mixture to 70-80 °C with stirring.
- Over a period of 1 hour, add 29.6 g (0.2 moles) of cinnamic acid in five batches.
- After the addition is complete, increase the temperature to reflux and maintain for 3 hours.
- Upon completion of the reaction, add 200 mL of water and stir to mix thoroughly. Allow the layers to separate.
- The aqueous layer, containing the ionic liquid, can be separated and the water removed by distillation under reduced pressure for recycling of the catalyst.
- The organic layer is subjected to distillation under reduced pressure to remove unreacted benzene.
- The resulting solid crude product is recrystallized from methanol and dried to yield **3,3-Diphenylpropionic acid**.

- This procedure yields approximately 37.2 g (0.164 moles), corresponding to a yield of 82.2%.^[9]

The traditional method utilizes anhydrous aluminum trichloride (AlCl_3) as the Lewis acid catalyst. While effective, this method often requires stricter anhydrous conditions and can generate more waste compared to the ionic liquid approach.

```
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[label="3,3-Diphenylpropionic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges CinnamicAcid -> Reaction [label="Reactant"]; Benzene -> Reaction [label="Reactant"];  
AlCl3 -> Reaction [label="Catalyst"]; Reaction -> Workup; Workup -> Product [label="Yield:  
~67%"]; } } Caption: Synthesis of 3,3-Diphenylpropionic acid using  $\text{AlCl}_3$  catalyst.
```

- Dissolve 14.8 g (0.1 moles) of cinnamic acid in 80.0 mL (0.9 moles) of benzene with stirring.
- In batches over 1.5-2.5 hours, add 18.7 g (0.14 moles) of anhydrous AlCl_3 , maintaining the temperature between 16-24 °C.
- After the addition is complete, continue stirring at 22-26 °C for 2-4 hours.
- Slowly add a 15% (w/w) solution of dilute hydrochloric acid (containing 0.25 moles of HCl).
- Heat the mixture to reflux for 2-3 hours.
- After cooling, allow the layers to separate and remove the aqueous phase.
- Recover the excess benzene from the organic phase by distillation under reduced pressure.
- The resulting white solid crude product is recrystallized from methanol and dried.
- This method yields approximately 15.1 g (0.067 moles), for a yield of 66.7%.^[9]

Synthesis via Reformatsky Reaction

While not a direct synthesis of **3,3-Diphenylpropionic acid** itself, the Reformatsky reaction is a powerful tool for forming β -hydroxy esters, which can be precursors to related structures.[10][11][12][13][14] The reaction involves the condensation of an aldehyde or ketone with an α -halo ester in the presence of metallic zinc.[10][12][14] For instance, a derivative, 2-hydroxy-3-methoxy-**3,3-diphenylpropionic acid**, is synthesized starting from benzophenone using a related approach.[15][16]

The general mechanism involves the formation of an organozinc reagent (a Reformatsky enolate) from the α -halo ester and zinc.[11][12][14] This enolate then adds to the carbonyl group of the ketone or aldehyde.[11]

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// Edges AlphaHaloester -> Enolate; Zinc -> Enolate; Enolate -> Adduct; Carbonyl -> Adduct; Adduct -> Product [style=dashed, arrowhead=none]; Product -> AcidWorkup  
[label="Hydrolysis"]; } } Caption: General workflow of the Reformatsky Reaction.
```

Synthesis via Michael Addition

The Michael addition is another fundamental carbon-carbon bond-forming reaction that can be employed in the synthesis of **3,3-diphenylpropionic acid** derivatives.[17][18] This reaction involves the addition of a nucleophile (a Michael donor) to an α,β -unsaturated carbonyl compound (a Michael acceptor).[17] While a direct protocol for **3,3-diphenylpropionic acid** via this method is less commonly cited, the underlying principle could be applied by using a suitable diphenylmethyl nucleophile and an acrylic acid equivalent.

Summary of Synthesis Data

The following table summarizes the quantitative data for the primary synthesis methods discussed.

Synthesis Method	Starting Materials	Catalyst/Reagent	Reaction Time	Yield	Reference(s)
Ionic Liquid Catalysis	Cinnamic Acid, Benzene	[bmim]Cl/AlCl ₃	3 hours (reflux)	81-82%	[9]
Aluminum Trichloride Catalysis	Cinnamic Acid, Benzene	Anhydrous AlCl ₃	2-4 hours	~67%	[9]

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